2-Chloro-6-(trifluoromethyl)nicotinic acid

CAS No.: 280566-45-2

Cat. No.: VC3721124

Molecular Formula: C7H3ClF3NO2

Molecular Weight: 225.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 280566-45-2 |

|---|---|

| Molecular Formula | C7H3ClF3NO2 |

| Molecular Weight | 225.55 g/mol |

| IUPAC Name | 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H3ClF3NO2/c8-5-3(6(13)14)1-2-4(12-5)7(9,10)11/h1-2H,(H,13,14) |

| Standard InChI Key | DXRBTBMFFGEVCX-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1C(=O)O)Cl)C(F)(F)F |

| Canonical SMILES | C1=CC(=NC(=C1C(=O)O)Cl)C(F)(F)F |

Introduction

Chemical Identity and Structure

Chemical Identifiers

2-Chloro-6-(trifluoromethyl)nicotinic acid is uniquely identified through various chemical designation systems. The table below compiles its primary identifiers:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 280566-45-2 |

| Molecular Formula | C₇H₃ClF₃NO₂ |

| Molecular Weight | 225.55 g/mol |

| MDL Number | MFCD01862658 |

| InChIKey | DXRBTBMFFGEVCX-UHFFFAOYSA-N |

| PubChem CID | 2778210 |

The compound is recognized by several synonyms in chemical databases and literature, including 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid, 2-chloro-6-trifluoromethyl-3-pyridinecarboxylic acid, and others .

Structural Characteristics

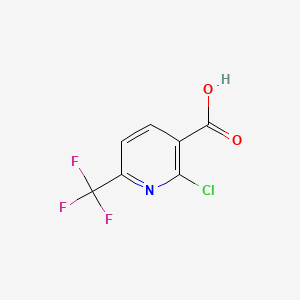

The molecular structure of 2-Chloro-6-(trifluoromethyl)nicotinic acid features a pyridine ring with three functional groups:

-

A chlorine atom at position 2

-

A trifluoromethyl group (CF₃) at position 6

-

A carboxylic acid group (COOH) at position 3

This structure can be represented using SMILES notation as:

OC(=O)c1ccc(nc1Cl)C(F)(F)F

Alternative SMILES representation:

C1=CC(=NC(=C1C(=O)O)Cl)C(F)(F)F

The positioning of these functional groups creates a molecule with distinctive chemical behavior. The electron-withdrawing nature of both the trifluoromethyl group and the chlorine atom influences the electronic distribution across the pyridine ring, affecting the reactivity of the molecule and the acidity of the carboxylic group.

Physical and Chemical Properties

Physical Properties

The physical properties of 2-Chloro-6-(trifluoromethyl)nicotinic acid are critical for its identification, purification, and handling in laboratory settings:

The compound is a solid at room temperature, with a well-characterized melting point. The slight variations in reported melting points (118-120°C versus 119°C) are within the typical range of experimental variation for organic compounds and may reflect differences in sample purity or measurement techniques.

Chemical Properties

The chemical behavior of 2-Chloro-6-(trifluoromethyl)nicotinic acid is influenced by its functional groups:

| Property | Value | Source |

|---|---|---|

| pKa | 1.42±0.28 (Predicted) | |

| Recommended Storage | Under inert gas (nitrogen or argon) at 2-8°C | |

| Commercial Purity | 97% |

The predicted pKa value of 1.42 indicates that the carboxylic acid group is highly acidic, which is expected due to the electron-withdrawing effects of both the pyridine ring and the trifluoromethyl group. This enhanced acidity makes the compound suitable for various acid-base chemistry applications and allows for facile salt formation.

The storage recommendation under inert gas suggests potential sensitivity to oxidation or moisture, which is common for compounds containing reactive functional groups such as carboxylic acids and halides.

Synthesis Methods and Derivatives

Role as a Synthetic Intermediate

2-Chloro-6-(trifluoromethyl)nicotinic acid serves as an important precursor in the synthesis of related compounds. One well-documented application is its conversion to 6-(trifluoromethyl)nicotinic acid through catalytic hydrogenation, as described in the literature .

The synthesis route involves:

-

Dissolving 2-chloro-6-trifluoromethyl nicotinic acid in methanol

-

Adding triethylamine as a base

-

Introducing a palladium catalyst (5%-Pd/C)

-

Conducting hydrogenation under mild conditions

-

Processing the reaction mixture to obtain 6-(trifluoromethyl)nicotinic acid

This synthetic pathway demonstrates the utility of 2-Chloro-6-(trifluoromethyl)nicotinic acid as a building block, where the chlorine serves as a leaving group in catalytic hydrogenation reactions.

Related Synthetic Applications

The compound is part of a broader family of trifluoromethylated nicotinic acid derivatives that have attracted significant research interest. Novel routes to 2-(trifluoromethyl)nicotinic acid derivatives have been developed involving synthesis of the pyridine ring from simpler fluorinated precursors .

These synthetic methodologies are particularly valuable in medicinal chemistry, where trifluoromethylated heterocycles serve as key intermediates in the development of bioactive compounds. Specifically, these compounds can function as precursors in the manufacture of COMT (Catechol-O-methyltransferase) inhibitors with potential therapeutic applications .

Applications in Research and Development

Pharmaceutical Relevance

The trifluoromethyl group is a privileged structural element in medicinal chemistry due to its unique properties:

-

Enhanced lipophilicity

-

Increased metabolic stability

-

Improved binding characteristics with biological targets

-

Modified electronic properties of the molecule

These attributes make 2-Chloro-6-(trifluoromethyl)nicotinic acid and its derivatives valuable in drug discovery programs. The compound class serves as key intermediates in the synthesis of COMT inhibitors, including 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide .

COMT inhibitors have established therapeutic applications in the treatment of neurological disorders, particularly Parkinson's disease, where they help maintain therapeutic levels of levodopa by preventing its peripheral degradation.

Synthetic Versatility

The multiple functional groups present in 2-Chloro-6-(trifluoromethyl)nicotinic acid provide various handles for chemical modifications:

-

The carboxylic acid group can undergo esterification, amidation, or reduction

-

The chlorine at position 2 serves as a site for nucleophilic aromatic substitution or metal-catalyzed coupling reactions

-

The trifluoromethyl group modifies the electronic properties of the pyridine ring

This versatility makes the compound a valuable building block in diversity-oriented synthesis and the development of compound libraries for biological screening.

| Storage Parameter | Recommended Condition | Source |

|---|---|---|

| Temperature | 2-8°C (refrigerated) | |

| Atmosphere | Under inert gas (nitrogen or argon) | |

| Physical Form | Powder to crystal |

These storage requirements indicate that the compound may be sensitive to environmental conditions and should be handled with appropriate precautions to prevent degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume